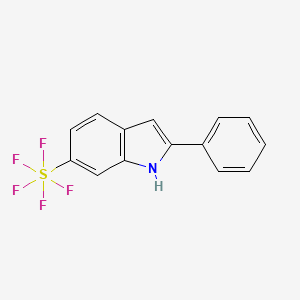

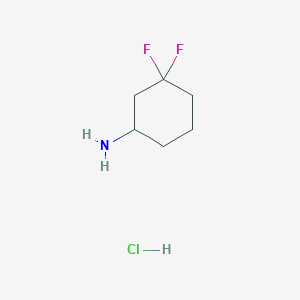

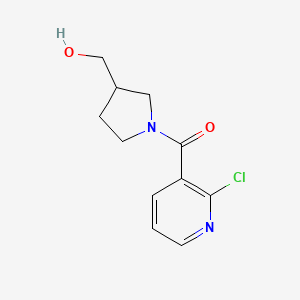

![molecular formula C7H12O B1456847 Spiro[3.3]heptan-1-ol CAS No. 1823960-41-3](/img/structure/B1456847.png)

Spiro[3.3]heptan-1-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of spiro[3.3]heptan-1-OL involves several steps. One of the methods reported involves the use of rhodium (I) catalysts . The reaction of benzofused 2-(2-pyridylmethylene)spiro[3.3]heptanes proceeds via sequential C–C bond oxidative addition and β-carbon elimination .Molecular Structure Analysis

The molecular structure of this compound is quite unique. It is a spiro compound, which means it has two rings that share a single atom . The molecular formula is C7H12O .Chemical Reactions Analysis

The chemical reactions involving this compound are quite complex. One of the key reactions involves the use of rhodium (I) catalysts . This reaction proceeds via sequential C–C bond oxidative addition and β-carbon elimination .Aplicaciones Científicas De Investigación

Síntesis de estructuras de carbeno tensionadas

Spiro[3.3]heptan-1-ol se utiliza en la síntesis de estructuras de carbeno tensionadas, que son fundamentales en el estudio de mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas . La capacidad del compuesto para sufrir desplazamientos competitivos de átomos de carbono 1,2 debido a sus distintos confórmeros con anillos plegados lo convierte en un tema valioso en química computacional y modelos teóricos.

Reordenamientos semipinacol de reubicación de tensión

Los investigadores han desarrollado nuevos enfoques para la formación de motivos altamente tensionados de spiro[3.3]heptan-1-ona a través de reordenamientos semipinacol de reubicación de tensión que comienzan con this compound . Este proceso es significativo para la síntesis regio- y estereoespecífica de compuestos spiro ópticamente activos, que son importantes en química medicinal.

Desarrollo de metodologías de síntesis orgánica

This compound sirve como material de partida para el desarrollo de nuevas metodologías de síntesis orgánica. Su estructura única permite la exploración de energías de tensión de anillo y el potencial para descubrir nuevas vías de reacción, lo que puede conducir a la síntesis de moléculas orgánicas complejas .

Ciencias de los materiales y química bioorgánica

El marco del compuesto se explora como un motivo rígido lineal en las ciencias de los materiales y la química bioorgánica. Su incorporación a estructuras moleculares más grandes puede conducir al desarrollo de nuevos materiales con propiedades deseadas, como mayor estabilidad o nuevas características electrónicas .

Investigación farmacéutica

En la investigación farmacéutica, los derivados de this compound se investigan por sus posibles aplicaciones terapéuticas. La estructura spirocíclica se encuentra a menudo en moléculas bioactivas, y su manipulación puede dar lugar al descubrimiento de nuevos fármacos con mayor eficacia y selectividad .

Química computacional y modelado molecular

This compound se utiliza en química computacional para el modelado molecular. Sus propiedades conformacionales únicas proporcionan información sobre la estabilidad molecular y la reactividad, lo que ayuda en el diseño de moléculas con funciones o actividades específicas .

Estudios de activación química

El compuesto también participa en estudios relacionados con la activación química. Comprender su perfil energético durante los procesos de activación química puede informar el diseño de catalizadores y el desarrollo de reacciones químicas más eficientes .

Análisis espectroscópico avanzado

Finalmente, this compound se utiliza en análisis espectroscópicos avanzados, como la espectroscopia de RMN, para dilucidar la estructura de moléculas complejas. Sus características distintivas de RMN lo convierten en un estándar útil para fines de comparación e identificación .

Análisis Bioquímico

Biochemical Properties

Spiro[3.3]heptan-1-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can alter downstream signaling cascades, impacting gene expression and cellular metabolism . Furthermore, this compound has been found to affect the expression of certain genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity . For example, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular function and promote cell survival . At higher doses, this compound can exhibit toxic effects, leading to cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes enhance the solubility and excretion of this compound, thereby regulating its levels within the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . It has been found to localize predominantly in the cytoplasm and nucleus, where it can exert its effects on cellular processes. The presence of specific targeting signals within its structure facilitates its transport to these compartments, ensuring its proper localization and function.

Propiedades

IUPAC Name |

spiro[3.3]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-2-5-7(6)3-1-4-7/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSNBRGUEFLZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823960-41-3 | |

| Record name | spiro[3.3]heptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

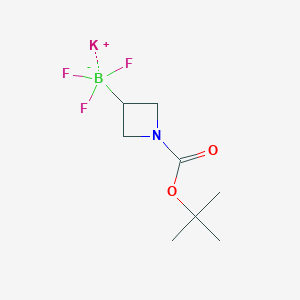

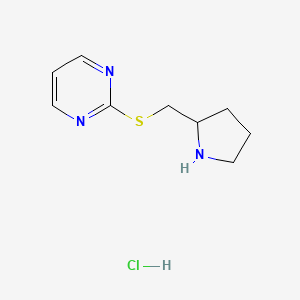

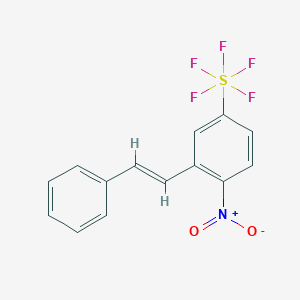

![3-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456768.png)

![Methyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1456778.png)